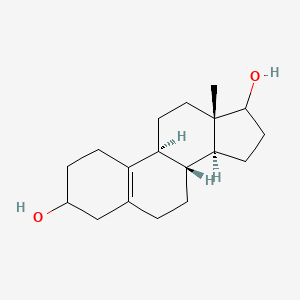
19-Nor-5-androstene-3Beta,17Beta-diol (1.0mg/ml in Acetonitrile)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
19-Nor-5-androstene-3Beta,17Beta-diol is a synthetic anabolic-androgenic steroid and a derivative of 19-nortestosterone (nandrolone). It is known for its anabolic properties and has been studied for various applications in scientific research. The compound is often used in a solution of 1.0 mg/ml in acetonitrile for analytical purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 19-Nor-5-androstene-3Beta,17Beta-diol typically involves multiple steps starting from 19-nortestosterone. The key steps include:
Reduction: The reduction of 19-nortestosterone to 19-nor-5-androstene-3Beta,17Beta-diol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Purification: The product is then purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for 19-Nor-5-androstene-3Beta,17Beta-diol involve large-scale synthesis using similar reduction techniques. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control .
Analyse Chemischer Reaktionen
Types of Reactions
19-Nor-5-androstene-3Beta,17Beta-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 19-nor-5-androstenedione using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can lead to the formation of 19-nor-5-androstane derivatives.
Substitution: The hydroxyl groups at positions 3 and 17 can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Acetonitrile, methanol, dichloromethane.
Major Products Formed
19-Nor-5-androstenedione: Formed through oxidation.
19-Nor-5-androstane derivatives: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
19-Nor-5-androstene-3Beta,17Beta-diol has been studied for various scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of steroids.
Biology: Studied for its effects on cellular processes and its potential role in modulating hormone levels.
Medicine: Investigated for its anabolic properties and potential therapeutic applications in muscle wasting diseases.
Industry: Used in the development of performance-enhancing drugs and supplements
Wirkmechanismus
The mechanism of action of 19-Nor-5-androstene-3Beta,17Beta-diol involves its interaction with androgen receptors. Upon binding to these receptors, the compound exerts its anabolic effects by promoting protein synthesis and muscle growth. It also influences various molecular pathways involved in cell proliferation and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Androstenediol: Another anabolic-androgenic steroid with similar properties but different molecular structure.
19-Nor-5-androstenediol: A closely related compound with similar anabolic effects.
Uniqueness
19-Nor-5-androstene-3Beta,17Beta-diol is unique due to its specific molecular structure, which allows it to interact with androgen receptors more effectively than some other similar compounds. This results in its potent anabolic effects and makes it a valuable compound for scientific research .
Eigenschaften
Molekularformel |
C18H28O2 |
|---|---|
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S)-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h12,14-17,19-20H,2-10H2,1H3/t12?,14-,15-,16+,17?,18+/m1/s1 |
InChI-Schlüssel |
IBHQSODTBQCZDA-VTZKGDLPSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CCC4=C3CCC(C4)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3CCC(C4)O |
Synonyme |
3,17-DHE 3,17-dihydroxy-5-estrene 5(10)-estrene-3,17-diol Estr-5(10)-ene-3,17-diol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















